1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine
Description
1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is a piperazine derivative featuring dual aromatic substituents: a naphthalene group at the 1-position and a pyridine group at the 4-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including receptors and enzymes.
Properties
Molecular Formula |
C21H23N3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C21H23N3/c1-2-7-21-19(4-1)5-3-6-20(21)17-24-14-12-23(13-15-24)16-18-8-10-22-11-9-18/h1-11H,12-17H2 |
InChI Key |
LASBYUDWFSSBFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine typically involves the reaction of naphthalen-1-ylmethyl chloride with 4-(pyridin-4-ylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with new alkyl or functional groups attached to the pyridine ring.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Modifications
The compound shares structural motifs with several piperazine derivatives reported in the literature:
Key Observations :
- Hydrophobic vs.
- Aromatic Diversity : The naphthalene group enhances π-π interactions compared to simpler phenyl or benzyl groups (e.g., ).
- Sulfonyl vs.
Anticancer Potential
Piperazine derivatives with naphthalene groups, such as 1-(4-chlorobenzhydryl)piperazine analogs, demonstrate cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines (IC50 values in µM range) .
CNS Receptor Affinity
Compounds like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine show high affinity for dopamine D2 receptors (e.g., Ki = 19.66 nM) . The pyridine group in the target compound may mimic catecholamine interactions, though steric bulk from naphthalene could reduce binding efficiency compared to smaller substituents.
Enzyme Inhibition
Indole- and sulfonamide-piperazine hybrids (e.g., ) inhibit BACE1 (β-secretase), a target in Alzheimer’s disease. The pyridine-naphthalene combination lacks direct evidence for this activity but could be optimized for protease inhibition via scaffold hybridization.
Challenges :
- Steric hindrance from naphthalene may reduce reaction yields compared to smaller substituents.
- Purification requires chromatographic separation due to the compound’s hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
